- Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling, ACS Catalysis, 2022, 12(21), 13681-13689
Cas no 94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one)
94743-26-7 structure
Product Name:2,2-Dimethyl-6-phenylhexan-3-one
Numero CAS:94743-26-7
MF:C14H20O
MW:204.308004379272
CID:4721841
PubChem ID:13458655
Update Time:2025-04-24
2,2-Dimethyl-6-phenylhexan-3-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2-Dimethyl-6-phenylhexan-3-one
- 2,2-Dimethyl-6-phenyl-3-hexanone (ACI)
-
- Inchi: 1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
- Chiave InChI: JRSVGSLNDAMUHF-UHFFFAOYSA-N
- Sorrisi: O=C(CCCC1C=CC=CC=1)C(C)(C)C
Proprietà calcolate
- Massa esatta: 204.151415257g/mol
- Massa monoisotopica: 204.151415257g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 194
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 17.1
2,2-Dimethyl-6-phenylhexan-3-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12588-10g |
2,2-dimethyl-6-phenylhexan-3-one |
94743-26-7 | 95% | 10g |
$1527 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533078-1g |
2,2-Dimethyl-6-phenylhexan-3-one |
94743-26-7 | 98% | 1g |
¥3288.00 | 2024-04-24 |
2,2-Dimethyl-6-phenylhexan-3-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Manganese , Sodium chloride Catalysts: 1,10-Phenanthroline , Nickel chloride hexahydrate Solvents: Dimethylacetamide ; 2 h
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 5 min, -30 °C; 24 h, 100 °C
Riferimento
- Preparation method of organic ketone compounds from gem-diboronic acid esters, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Toluene ; rt → -30 °C; 5 min, -30 °C; 8 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Dual Functionalization of α-Monoboryl Carbanions through Deoxygenative Enolization with Carboxylic Acids, Angewandte Chemie, 2018, 57(19), 5501-5505
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: Thiophenol , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h, rt
Riferimento
- Metal-free visible light photoredox enables generation of carbyne equivalents via phosphonium ylide C-H activation, Chemical Science, 2019, 10(6), 1687-1691
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Chlorotrimethylsilane , 2,2′-Bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Tetrahydrofuran , Dimethylacetamide ; 1 h, 40 °C
Riferimento
- From Alkyl Halides to Ketones: Nickel-Catalyzed Reductive Carbonylation Utilizing Ethyl Chloroformate as the Carbonyl Source, Angewandte Chemie, 2019, 58(22), 7454-7458
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Iron-Catalysed Remote C(sp3)-H Azidation of O-Acyl Oximes and N-Acyloxy Imidates Enabled by 1,5-Hydrogen Atom Transfer of Iminyl and Imidate Radicals: Synthesis of γ-Azido Ketones and β-Azido Alcohols, Chemistry - A European Journal, 2019, 25(40), 9477-9484
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Synthesis of α-nitrogen tert-butyl ketones of the type 〉NCR1R2COCMe3, Journal of Heterocyclic Chemistry, 1984, 21(5), 1509-19
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Zinc Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ; 15 min, rt
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
Riferimento
- Ti-Catalyzed Modular Ketone Synthesis from Carboxylic Derivatives and gem-Dihaloalkanes, Journal of the American Chemical Society, 2023, 145(27), 14884-14893
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- One-pot synthesis of ketones using N-methoxy-N-methyl-2-pyridyl urethane, Synthetic Communications, 1999, 29(8), 1249-1255
2,2-Dimethyl-6-phenylhexan-3-one Raw materials
- 2,2-dimethylpropanoic acid
- Benzene, (3,3-dibromopropyl)-
- N-methoxy-N-methyl-4-phenylbutanamide
- Carbamic acid, N-methoxy-N-methyl-, 2-pyridinyl ester
- 1,1-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-3-phenylpropane
- LITHIUM-2-METHYL-2-PROPANIDE
- (3-Bromopropyl)benzene
- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one
- 1-(2,2-Dimethyl-1-oxopropyl)-2,6-piperidinedione
- (2-Chloroethyl)benzene
- Benzene,(3-iodopropyl)-
- 3-PHENYL PROPANE MAGNESIUM BROMIDE
2,2-Dimethyl-6-phenylhexan-3-one Preparation Products
2,2-Dimethyl-6-phenylhexan-3-one Letteratura correlata
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti